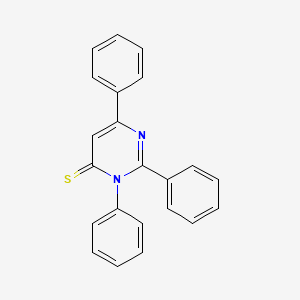

2,3,6-Triphenylpyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

89070-06-4 |

|---|---|

Molecular Formula |

C22H16N2S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2,3,6-triphenylpyrimidine-4-thione |

InChI |

InChI=1S/C22H16N2S/c25-21-16-20(17-10-4-1-5-11-17)23-22(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-16H |

InChI Key |

YEXABEAVBJUPHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Historical Evolution of Pyrimidine-4(3H)-thione Synthetic Routes

The foundational chemistry for pyrimidine (B1678525) synthesis was established over a century ago. The Biginelli reaction, first reported in 1893, represents a landmark multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are structural precursors to pyrimidine-thiones. slideshare.net Similarly, traditional methods like the Pinner-type synthesis provided access to the pyrimidine core, but these early procedures often required harsh reaction conditions, such as high temperatures and the use of stoichiometric strong acids or bases, which limited their scope and efficiency. organic-chemistry.orgnih.gov

The introduction of the thione group at the C4-position was historically accomplished by direct thionation of the corresponding pyrimidin-4(3H)-one. Early chemical syntheses utilized reagents like phosphorus pentasulfide (P₄S₁₀) to convert the carbonyl group into a more reactive thiocarbonyl. nih.gov This transformation is a critical step, as the thiocarbonyl group exhibits different reactivity compared to its oxygen analog. nih.gov These pioneering methods, while effective, often involved difficult workups and were not always compatible with sensitive functional groups, paving the way for the development of milder and more efficient modern reagents and synthetic strategies.

Contemporary Approaches to the Synthesis of 2,3,6-Triphenylpyrimidine-4(3H)-thione

Modern synthetic chemistry offers several strategic pathways to construct the this compound scaffold. These methods can be broadly categorized into building the heterocyclic ring with the thione group in place or introducing it in a final step via thionation.

A prominent strategy for constructing the pyrimidine-thione core involves the cyclocondensation of a suitable three-carbon synthon with a thiourea (B124793) derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, are ideal precursors, providing the C4, C5, and C6 atoms and their respective substituents.

For the target molecule, the synthesis of the key intermediate, a 3,4-dihydropyrimidine-2-thione, can be achieved through the reaction of a chalcone (B49325) with thiourea in the presence of alcoholic potassium hydroxide. jcsp.org.pk Specifically, the reaction between 1,3-diphenyl-2-propen-1-one (a chalcone providing the C6-phenyl group) and N-phenylthiourea (which introduces the N3-phenyl group and the thione) under basic conditions would yield the dihydropyrimidine (B8664642) precursor. Subsequent oxidation or aromatization of this intermediate would lead to the final this compound. This approach is highly convergent, building the core structure with the desired substituents in a single cyclization step.

An alternative and widely used approach is the direct conversion of a pyrimidin-4(3H)-one to its corresponding thione. This requires the initial synthesis of 2,3,6-triphenylpyrimidin-4(3H)-one, followed by a targeted thionation reaction. This method is advantageous when the pyrimidinone precursor is readily accessible.

Several modern reagents are available for this transformation, each with specific advantages regarding reaction conditions and substrate scope. The most common thionating agents are Lawesson's Reagent and phosphorus pentasulfide (P₂S₅). nih.govuzhnu.edu.ua The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO) has also emerged as an efficient system that often provides superior yields and simplifies the purification process, as the byproducts can be removed by simple hydrolytic workup. numberanalytics.com The choice of reagent depends on the substrate's stability and the desired reaction efficiency.

Below is an interactive table comparing common thionating agents used in pyrimidine chemistry.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₂S₅/P₄S₁₀) | High temperature (reflux in pyridine (B92270), toluene (B28343), or dioxane) | Readily available, potent | Harsh conditions, often requires excess reagent, difficult workup |

| Lawesson's Reagent | Reflux in toluene or dioxane | Generally milder than P₂S₅, more soluble in organic solvents | Byproducts can complicate purification, relatively expensive |

| P₄S₁₀ / HMDO | Reflux in toluene or xylene | High efficiency, easy hydrolytic or filtration workup of byproducts | Requires two reagents, HMDO is moisture-sensitive |

This table is based on findings from multiple research sources. numberanalytics.comnih.govuzhnu.edu.ua

Heterocumulenes, particularly isothiocyanates, serve as powerful building blocks in heterocyclic synthesis. In this context, phenyl isothiocyanate is an ideal precursor for introducing both the N3-phenyl group and the C4-thione functionality. A common strategy involves the reaction of an appropriate amino-functionalized precursor with phenyl isothiocyanate to generate an N,N'-disubstituted thiourea intermediate in situ. mdpi.com This intermediate can then undergo intramolecular cyclization to form the pyrimidine-thione ring.

For example, a reaction sequence could start with a β-enaminone bearing the necessary phenyl groups at what will become the C2 and C6 positions. Reaction of this enaminone with phenyl isothiocyanate would form a thiourea derivative, which, upon heating in a solvent like pyridine or in the presence of an acid or base catalyst, cyclizes to yield the target this compound. mdpi.com This pathway offers excellent control over the substitution pattern by carefully selecting the starting enaminone and isothiocyanate.

To improve the efficiency, selectivity, and sustainability of pyrimidine synthesis, various catalytic systems have been developed. These include both organocatalytic and metal-catalyzed protocols.

Organocatalysis: Non-metal catalysts can effectively promote the cyclocondensation reactions leading to pyrimidine-thiones. For instance, triphenylphosphine (B44618) (PPh₃) has been reported as an efficient organocatalyst for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives from chalcones and thiourea. The catalyst activates the substrates and facilitates the cyclization under relatively mild conditions, often leading to good yields and simplifying purification.

Metal Catalysis: Lewis acids are particularly effective in catalyzing the multi-component reactions used to build the pyrimidine skeleton. Zinc chloride (ZnCl₂) has been shown to be a remarkable catalyst for the three-component coupling of enamines, orthoesters, and ammonium (B1175870) acetate (B1210297) to form 4,5-disubstituted pyrimidines. organic-chemistry.orgnih.gov This principle can be extended to the synthesis of the target thione by using appropriate precursors. Other metal catalysts, including those based on copper, iridium, and manganese, have also been employed in various pyrimidine syntheses, highlighting the broad utility of metal catalysis in accessing these heterocycles. slideshare.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product in any synthetic protocol. For the synthesis of this compound, key variables include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants.

Systematic studies are often performed to identify the ideal conditions. For example, in a catalyzed cyclocondensation reaction, different Lewis or Brønsted acid catalysts may be screened, along with a variety of aprotic and protic solvents. Temperature and reaction time are fine-tuned to ensure complete conversion while minimizing the formation of side products. In thionation reactions, the molar ratio of the thionating agent to the pyrimidinone substrate is a critical parameter to optimize for achieving maximum conversion without degrading the product. numberanalytics.com

The following interactive table illustrates a hypothetical optimization study for the cyclocondensation of a chalcone with N-phenylthiourea, demonstrating how systematic variation of parameters can lead to improved outcomes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | KOH (stoichiometric) | Ethanol | 80 | 7 | 75 |

| 3 | KOH (stoichiometric) | Dioxane | 100 | 7 | 68 |

| 4 | PPh₃ (10 mol%) | Ethanol | 65 | 10 | 82 |

| 5 | PPh₃ (10 mol%) | Toluene | 110 | 10 | 78 |

| 6 | ZnCl₂ (10 mol%) | Toluene | 100 | 12 | 55 |

This table is illustrative and based on general principles of reaction optimization found in chemical literature. nih.govjcsp.org.pk

Green Chemistry Principles in the Synthesis of Pyrimidine Thiones

The synthesis of the pyrimidine thione core, a key structural motif in many biologically active compounds, has been a focal point for the application of green chemistry. rasayanjournal.co.inresearchgate.net Methodologies such as multicomponent reactions (MCRs), microwave-assisted synthesis, and ultrasound irradiation have proven to be highly effective, environmentally benign alternatives to conventional heating methods. rasayanjournal.co.inijper.orgnih.gov These techniques not only offer improved yields and significantly reduced reaction times but also align with the core tenets of green chemistry by enhancing energy efficiency and minimizing solvent use. nih.govnih.gov

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for producing pyrimidine derivatives, offering advantages such as enhanced reaction rates, improved yields, and greater selectivity. researchgate.netmdpi.com Reactions that traditionally require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation, leading to substantial energy savings. ijper.orgacs.org For instance, the condensation of chalcones with urea (B33335) or thiourea to form pyrimidine derivatives under microwave heating is significantly faster and results in higher yields compared to conventional refluxing. ijper.org One study demonstrated that microwave-assisted synthesis increased reaction yields by 17–23% while drastically reducing reaction times. nih.gov

Similarly, ultrasound-assisted synthesis provides a clean, mild, and efficient pathway to pyrimidine thiones. shd.org.rsresearchgate.net The application of ultrasonic waves can shorten reaction times from hours to as little as 20-30 minutes and improve product yields by 20–30% over traditional thermal methods. shd.org.rs This technique, which relies on the physical process of acoustic cavitation, enhances mass transfer and accelerates reaction rates, often at ambient temperature. nih.govresearchgate.net

Solvent-Free and Catalyst-Assisted Reactions

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. rasayanjournal.co.inresearchgate.net Solvent-free synthesis, often performed through mechanochemical methods like grinding (the "Grindstone Chemistry Technique") or ball milling, offers a clean and efficient alternative. rasayanjournal.co.inresearchgate.netepa.gov These techniques involve the direct reaction of solid-state reactants, simplifying workup procedures and minimizing waste. rasayanjournal.co.in

The efficiency of these reactions is often enhanced by the use of catalysts. Green catalysts, such as Brønsted acidic ionic liquids, nano-SiO2, ZnO nanoparticles, and modified montmorillonite (B579905) clays, have been successfully employed in the synthesis of dihydropyrimidine thiones. nih.govresearchgate.netresearchgate.net These catalysts are often reusable, non-toxic, and highly efficient, further contributing to the sustainability of the process. researchgate.netresearchgate.net For example, a novel Brønsted acidic ionic liquid has been used to catalyze the Biginelli condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones under solvent-free conditions, achieving good yields with short reaction times. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), such as the well-known Biginelli reaction, are inherently green synthetic strategies. organic-chemistry.orgnih.gov By combining three or more reactants in a single pot to form a final product that incorporates portions of all starting materials, MCRs reduce the number of synthetic steps, thereby saving solvents, energy, and time. nih.gov This approach leads to higher atom economy and reduces the generation of byproducts. The synthesis of dihydropyrimidin-2(1H)-thiones via the one-pot, three-component reaction of an aldehyde, a β-ketoester, and thiourea is a classic example of the efficiency of MCRs in heterocyclic chemistry. researchgate.netnih.gov The development of iridium-catalyzed MCRs that utilize alcohols, which can be derived from abundant biomass, further underscores the potential for creating highly sustainable synthetic routes to pyrimidines. organic-chemistry.orgnih.gov

While specific research detailing the application of these green methodologies to the synthesis of this compound is not extensively documented, the successful application of these principles to a wide array of structurally related pyrimidine thiones strongly suggests their applicability. These sustainable techniques represent the forefront of modern heterocyclic chemistry, paving the way for more environmentally responsible manufacturing of complex chemical compounds.

Detailed Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy for Thione-Thiol Tautomerism Investigation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the structural intricacies of 2,3,6-Triphenylpyrimidine-4(3H)-thione. A key area of investigation for this molecule is the potential for thione-thiol tautomerism, where the molecule can exist in equilibrium between the thione form (containing a C=S bond) and the thiol form (containing a C-S-H bond). The vibrational frequencies of the functional groups involved in this tautomerism are distinct and can be used to identify the predominant form in the solid state or in solution.

The thione tautomer is characterized by the presence of a C=S stretching vibration and an N-H stretching vibration. Conversely, the thiol tautomer would exhibit a weak S-H stretching band and the absence of the N-H stretching vibration, along with the appearance of a C=N stretching mode within the pyrimidine (B1678525) ring.

Based on studies of similar pyrimidinethione derivatives, the characteristic vibrational bands for the thione and thiol forms of this compound can be predicted. banglajol.inforsc.org The analysis of experimental FT-IR and Raman spectra would involve identifying the presence and relative intensities of these key bands to determine the dominant tautomeric form.

Table 1: Predicted Characteristic Vibrational Frequencies for the Thione-Thiol Tautomers of this compound

| Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3400 - 3100 | - | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | FT-IR, Raman |

| S-H Stretch | - | 2600 - 2550 (weak) | FT-IR, Raman |

| C=N Stretch | ~1620 | ~1640 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | FT-IR, Raman |

| Thioamide IV (C=S bend) | ~950 | - | FT-IR, Raman |

| C-S Stretch | - | 750 - 600 | FT-IR, Raman |

| C=S Stretch | 1200 - 1050 | - | FT-IR, Raman |

Note: The predicted values are based on data from related pyrimidinethione compounds and may vary for the specific molecule of interest.

The presence of a strong band in the 1200-1050 cm⁻¹ region, attributable to the C=S stretching vibration, and a band in the 3400-3100 cm⁻¹ region, corresponding to the N-H stretch, in the experimental spectra would strongly suggest that this compound exists predominantly in the thione form in the analyzed state. The Raman spectrum would be expected to show a strong C=S stretching band as well, complementing the FT-IR data.

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Pathways and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. For this compound, HRMS provides valuable insights into the stability of the molecular ion and the characteristic fragmentation patterns, which are influenced by the presence of the phenyl groups and the thione functionality.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the natural abundance of the ³⁴S isotope, a characteristic [M+2]⁺ peak with an intensity of approximately 4.5% relative to the [M]⁺ peak would be anticipated, confirming the presence of a single sulfur atom in the molecule. sapub.org

The fragmentation of the molecular ion is likely to proceed through several key pathways, dictated by the stability of the resulting fragments. Based on the fragmentation patterns observed for other pyrimidine and pyrimidinethione derivatives, the following fragmentation routes can be proposed for this compound: sapub.orgarkat-usa.org

Loss of a Phenyl Radical: A common fragmentation pathway would involve the loss of a phenyl radical (C₆H₅•) from the molecular ion, leading to a stable fragment ion.

Loss of a Thienyl Radical: Cleavage of the pyrimidine ring could lead to the formation of various smaller fragments.

Retro-Diels-Alder (RDA) Reaction: The dihydropyrimidine (B8664642) ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller, stable fragments.

Loss of Small Molecules: The expulsion of small, neutral molecules such as HCN or H₂S is also a plausible fragmentation pathway.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M]⁺ | [C₂₂H₁₆N₂S]⁺ | Molecular Ion |

| [M - H]⁺ | [C₂₂H₁₅N₂S]⁺ | Loss of a hydrogen radical |

| [M - C₆H₅]⁺ | [C₁₆H₁₁N₂S]⁺ | Loss of a phenyl radical |

| [M - SH]⁺ | [C₂₂H₁₅N₂]⁺ | Loss of a sulfhydryl radical |

| [C₆H₅CN]⁺ | Phenyl cyanide | Ring fragmentation |

| [C₆H₅]⁺ | Phenyl cation | Fragmentation of substituents |

Note: The proposed fragments are based on general fragmentation patterns of related heterocyclic compounds and would require experimental verification through tandem mass spectrometry (MS/MS) studies.

The detailed analysis of the isotopic patterns and the accurate mass measurements of the fragment ions would allow for the unambiguous determination of their elemental compositions, providing strong evidence for the proposed fragmentation mechanisms. This information is crucial for the structural confirmation of this compound and for distinguishing it from potential isomers.

Reactivity and Sophisticated Chemical Transformations of 2,3,6 Triphenylpyrimidine 4 3h Thione

Thione-Thiol Tautomerism and Equilibrium Studies in Various Media

The existence of 2,3,6-triphenylpyrimidine-4(3H)-thione in a tautomeric equilibrium between the thione and thiol forms is a fundamental aspect of its chemical nature. This equilibrium, which involves the migration of a proton between the nitrogen and sulfur atoms, dictates the molecule's reactivity and is significantly influenced by its surrounding environment and structural modifications. In condensed phases and solutions, the thione form generally predominates in the equilibrium. jocpr.com The equilibrium can be shifted toward the thiol form in alkaline solutions. jocpr.com

Solvent Effects on Tautomeric Preferences

The polarity of the solvent plays a crucial role in determining the position of the thione-thiol equilibrium. Studies on analogous heterocyclic systems, such as 2-pyridinethione, have demonstrated that while the thiol form may be more stable in the gas phase, the thione tautomer is favored in solution. acs.org This shift is attributed to the larger dipole moment of the thione form, which is better stabilized by polar solvent molecules. acs.org For instance, spectroscopic evidence for 2-pyridinethiol (the thiol form) was not observed in solvents like toluene (B28343), benzene, heptane, or methylene (B1212753) chloride, indicating a strong preference for the thione form in these media. acs.org Computational studies further support these experimental findings, showing that solvent-field relative energies favor the thione tautomer. acs.org

Influence of Substituents on Tautomeric Equilibria

The electronic nature of substituents on the phenyl rings of this compound can significantly influence the thione-thiol tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity of the N-H proton and the nucleophilicity of the sulfur atom, thereby shifting the equilibrium.

While specific studies on the substituent effects for this compound are not extensively detailed in the provided search results, general principles of physical organic chemistry suggest the following trends:

Electron-donating groups (EDGs) attached to the phenyl rings would increase the electron density on the pyrimidine (B1678525) core. This would enhance the basicity of the nitrogen atom, making it more likely to be protonated, thus favoring the thione form.

Electron-withdrawing groups (EWGs) would decrease the electron density on the pyrimidine ring system. This would increase the acidity of the N-H proton, making it more easily removed, and would also stabilize the resulting thiolate anion, thereby shifting the equilibrium towards the thiol form.

A deeper understanding of these effects would require detailed spectroscopic and computational analysis for a series of substituted derivatives.

Nucleophilic Reactions at the Thione Moiety

The sulfur atom of the thione group in this compound is a soft nucleophile, making it susceptible to attack by various electrophiles. This reactivity is fundamental to many of its chemical transformations.

S-Alkylation and S-Acylation Reactions

S-Alkylation: The reaction of pyrimidinethiones with alkyl halides is a common method for introducing alkyl groups onto the sulfur atom. For instance, the reaction of pyrimidinethione derivatives with ethyl chloroacetate (B1199739) can lead to the formation of an S-alkylated intermediate. This intermediate can then undergo further cyclization reactions. The regioselectivity of alkylation can be influenced by factors such as the nature of the alkylating agent and the reaction conditions. researchgate.net

S-Acylation: S-acylation involves the introduction of an acyl group onto the sulfur atom. nih.govnih.gov This post-translational modification is crucial in biological systems for regulating protein function. nih.govnih.gov In a synthetic context, the reaction of pyrimidinethiones with acylating agents like acyl chlorides would yield S-acylated products. For example, the reaction of a pyrimidinethione with chloroacetyl chloride in the presence of a base can lead to the formation of a thiazolopyrimidine derivative, proceeding through an initial S-acylation.

Interactive Data Table: Examples of S-Alkylation and S-Acylation Reactions

| Reactant (Pyrimidinethione) | Reagent | Product Type | Reference |

| Pyrimidinethione derivative | Ethyl chloroacetate | S-alkylated intermediate | |

| Pyrimidinethione derivative | Chloroacetyl chloride | Thiazolopyrimidine derivative |

Reactivity Towards Carbon Disulfide and Related Reagents

The reaction of compounds containing a nucleophilic center with carbon disulfide is a well-established method for the synthesis of various sulfur-containing heterocycles. Dithiocarbamates, formed from the reaction of amines with carbon disulfide, are versatile intermediates in the synthesis of thiazolidines. researchgate.net In a similar vein, multicomponent reactions involving carbon disulfide, chalcones, and nitrobenzene (B124822) have been developed for the synthesis of thiazole-2-thiones. researchgate.net While specific examples with this compound are not provided in the search results, its nucleophilic sulfur atom suggests potential reactivity towards carbon disulfide, possibly leading to the formation of dithiocarbamate-like intermediates or participating in cycloaddition reactions under appropriate conditions.

Electrophilic Aromatic Substitution on Phenyl Ring Systems

The three phenyl rings attached to the pyrimidine core of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The pyrimidine ring itself is generally considered electron-deficient and thus deactivating towards electrophilic attack. However, the pendant phenyl groups can undergo typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

The directing influence of the pyrimidine-thione substituent on the incoming electrophile will determine the position of substitution on the phenyl rings. The sulfur atom, through resonance, can donate electron density to the ortho and para positions of the phenyl ring at C6, making these positions more activated towards electrophilic attack compared to the meta position. Conversely, the nitrogen atoms in the pyrimidine ring are electron-withdrawing, which would deactivate the phenyl rings at positions 2 and 3.

Partial rate factors from studies on related sulfur-containing aromatic compounds, such as thioanisole (B89551) and thiophenol, indicate that sulfur-containing substituents are generally activating and ortho, para-directing in electrophilic aromatic substitution. rsc.org For example, in protodesilylation, the -SMe group shows significant activation at the para position. rsc.org

Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring at C6

| Reaction | Reagents | Expected Major Products (Substituent on C6 Phenyl Ring) | Reference |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro, para-nitro | libretexts.org |

| Halogenation | Br₂, FeBr₃ | ortho-bromo, para-bromo | libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | ortho-sulfonic acid, para-sulfonic acid | libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-alkyl, para-alkyl | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl, para-acyl | libretexts.org |

It is important to note that the steric hindrance from the bulky triphenylpyrimidine core may influence the ortho/para product ratio, potentially favoring the less sterically hindered para-substituted product.

Cycloaddition Reactions Involving the Pyrimidine Ring System

The pyrimidine core, particularly when substituted with aromatic groups, possesses the electronic characteristics to participate in cycloaddition reactions, acting as either a diene or a dienophile. While specific studies on this compound are not extensively documented, the reactivity of related pyrimidine systems provides a strong basis for predicting its behavior.

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the pyrimidine ring can function as the diene component. The presence of electron-withdrawing or electron-donating substituents on the ring can significantly influence the feasibility and regioselectivity of such reactions. The phenyl groups on the this compound ring would modulate the electron density, affecting its reactivity with various dienophiles. Conversely, the C5=C6 double bond of the pyrimidine ring could act as a dienophile, reacting with a suitable diene.

Furthermore, the exocyclic C=S double bond of the thione functionality introduces another reactive site for cycloadditions. Thiones are known to be excellent dienophiles in hetero-Diels-Alder reactions due to the polarizability of the C=S bond. This allows for the synthesis of sulfur-containing heterocyclic systems. It is conceivable that this compound could react with dienes to form thiopyran-fused pyrimidine structures.

Below is a table summarizing potential cycloaddition reactions based on the general reactivity of pyrimidines and thiones.

| Reaction Type | Role of Pyrimidine Thione | Potential Reactant | Expected Product Class |

| [4+2] Cycloaddition | Diene (Pyrimidine Ring) | Alkynes, Alkenes | Fused Bicyclic Systems |

| [4+2] Cycloaddition | Dienophile (C5=C6 bond) | Dienes | Fused Bicyclic Systems |

| Hetero-[4+2] Cycloaddition | Dienophile (C=S bond) | Dienes | Thiopyrano[2,3-d]pyrimidines |

| [3+2] Cycloaddition | Dipolarophile | Nitrones, Azides | Fused Five-membered Rings |

Oxidation and Reduction Chemistry of the Thione Functionality

The chemistry of the pyrimidine-4-thione moiety is rich in oxidation and reduction transformations, targeting both the heterocyclic ring and the exocyclic thione group.

Oxidation: The thione group is susceptible to oxidation by various reagents. Mild oxidation, for instance with hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), can convert the thione (C=S) into its corresponding oxo-analogue, 2,3,6-triphenylpyrimidin-4(3H)-one. More aggressive oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species, potentially leading to ring-opening under harsh conditions. The pyrimidine ring itself can be oxidized, for example, by reagents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide, which typically attack the C5=C6 double bond. scispace.comnih.govnih.govyoutube.com Studies on pyrimidine nucleosides show that osmium tetroxide can yield dihydroxy derivatives. nih.govnih.gov

Reduction: The pyrimidine ring can be selectively reduced depending on the reagent and conditions used. rsc.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the C=N bonds within the pyrimidine ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. rsc.orgrsc.orgresearchgate.net Research on substituted pyrimidin-2(1H)-ones has shown that sodium borohydride (B1222165) (NaBH₄) can also effect reduction to dihydro- and tetrahydro-pyrimidones, with the product distribution being highly dependent on reaction conditions and substituents. rsc.orgrsc.org The thione group itself is generally resistant to reduction under these conditions, but specific reagents might achieve its conversion to a methylene group.

A summary of typical oxidation and reduction reactions is presented below.

| Transformation | Reagent | Product Type | Reference |

| Oxidation (S to O) | H₂O₂, m-CPBA | Pyrimidin-4(3H)-one | N/A |

| Oxidation (Ring) | OsO₄, KMnO₄ | Dihydroxypyrimidine | nih.govnih.gov |

| Reduction (Ring) | LiAlH₄, NaBH₄ | Dihydropyrimidine, Tetrahydropyrimidine | rsc.orgrsc.orgresearchgate.net |

Ring-Opening and Rearrangement Reactions

The structural framework of this compound is subject to fascinating ring-opening and rearrangement reactions, most notably the Dimroth rearrangement.

Dimroth Rearrangement: This is a characteristic reaction of many nitrogen-containing heterocycles, including pyrimidines. wikipedia.org The rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. For this compound, if it were to undergo a Dimroth-type rearrangement (for instance, if the N3-phenyl group were replaced by an amino group and the N1 were alkylated), it would involve the opening of the pyrimidine ring followed by rotation and re-closure to form a thermodynamically more stable isomer. beilstein-journals.orgbenthamscience.com The process is often facilitated by acidic or basic conditions. benthamscience.comresearchgate.net For example, 1-alkyl-2-iminopyrimidines readily undergo this rearrangement to yield 2-(alkylamino)pyrimidines. wikipedia.org The presence of bulky phenyl groups at positions 2, 3, and 6 would significantly influence the kinetics and feasibility of such a rearrangement.

Ring-Opening Reactions: The pyrimidine ring can be opened by the action of strong nucleophiles. The quaternization of one of the ring nitrogens makes the ring more susceptible to nucleophilic attack and subsequent cleavage. wur.nl For instance, treatment with nucleophiles like hydrazine (B178648) can lead to ring transformation, converting the six-membered pyrimidine into a five-membered pyrazole (B372694) ring. youtube.com The mechanism often involves nucleophilic addition at an electron-deficient carbon (like C4 or C6), followed by cleavage of a C-N or C-C bond. wur.nl The stability of the resulting acyclic intermediate determines the final outcome of the reaction.

| Reaction Name | Conditions | General Outcome | Reference |

| Dimroth Rearrangement | Acid or Base | Isomerization via ring-opening/re-closure | wikipedia.orgbeilstein-journals.orgbenthamscience.com |

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., Hydrazine) | Ring transformation to other heterocycles | youtube.comwur.nl |

Catalytic Applications in Organic Synthesis (e.g., as a Catalyst or Ligand Precursor)

While many pyrimidine derivatives are synthesized using catalysts, the application of pyrimidine thiones as catalysts is a less explored area. nih.govacs.org However, their structural features suggest potential as ligand precursors in coordination chemistry and catalysis.

The this compound molecule possesses multiple potential coordination sites: the two ring nitrogen atoms and the exocyclic sulfur atom. The sulfur atom, being a soft donor, can readily coordinate to soft metal centers like palladium, platinum, gold, and mercury. The nitrogen atoms act as harder donors. This ambidentate character allows the pyrimidine thione anion to act as a versatile ligand.

Research on the simpler pyrimidine-2-thiol (B7767146) has shown that its anion can form stable complexes with metals such as iron and molybdenum. rsc.org These complexes feature coordination through the sulfur and one of the ring nitrogens, forming a chelate ring. Such metal complexes could, in principle, exhibit catalytic activity. For example, a palladium complex bearing a pyrimidine thione ligand might be investigated for activity in cross-coupling reactions.

To date, there is limited direct evidence in the reviewed literature of this compound itself being employed as an organocatalyst. However, its potential to act as a precursor to catalytically active metal complexes remains a promising area for future research.

| Application Area | Role of Pyrimidine Thione | Metal Centers | Potential Catalytic Reactions | Reference |

| Ligand for Metal Complexes | Chelating Ligand (N, S donors) | Fe, Mo, Pd, Pt, etc. | Cross-coupling, Hydrogenation, etc. | rsc.org |

Theoretical and Computational Studies of 2,3,6 Triphenylpyrimidine 4 3h Thione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and energetic profile of 2,3,6-triphenylpyrimidine-4(3H)-thione. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and its tendency to undergo electronic transitions. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap generally suggests higher reactivity. nih.gov |

| HOMO Distribution | The regions of the molecule where the electron density of the HOMO is concentrated, indicating likely sites for electrophilic attack. |

| LUMO Distribution | The regions of the molecule where the electron density of the LUMO is concentrated, indicating likely sites for nucleophilic attack. |

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govaimspress.com The MEP surface displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative sulfur and nitrogen atoms of the pyrimidine-thione ring, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl rings, suggesting these are potential sites for nucleophilic interactions. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity.

Analysis of Charge Distribution and Dipole Moments

The distribution of electron density within this compound can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These calculations provide net atomic charges for each atom in the molecule, offering a more detailed picture of the electronic landscape than MEP mapping alone.

Computational Investigations of Thione-Thiol Tautomeric Equilibria and Barriers

Pyrimidinthiones can exist in equilibrium with their thiol tautomers. jocpr.comnih.gov This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton and a shift of a double bond. jocpr.com In the case of this compound, the thione form is in equilibrium with its corresponding thiol tautomer, 2,3,6-triphenylpyrimidine-4-thiol.

Computational studies are essential for investigating the relative stabilities of these tautomers and the energy barrier for their interconversion. jocpr.comnih.gov By calculating the Gibbs free energies of both the thione and thiol forms, researchers can predict which tautomer is more stable under specific conditions (e.g., in the gas phase or in different solvents). Transition state calculations can then be used to determine the activation energy for the tautomerization reaction, providing insight into the kinetics of the equilibrium. Generally, in the condensed phase and in solutions, the thione form is found to be the dominant species at equilibrium. jocpr.com

Elucidation of Reaction Mechanisms via Transition State Calculations

Transition state theory is a powerful computational tool for elucidating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can understand the step-by-step process of bond breaking and formation.

For this compound, transition state calculations could be employed to study a variety of reactions, such as its synthesis, oxidation, or its participation in cycloaddition reactions. These calculations would provide detailed information about the geometry of the transition state, the activation energy of the reaction, and the vibrational frequencies associated with the reaction coordinate. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes involving this pyrimidine-thione derivative.

Prediction and Interpretation of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. nih.govnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and to assign specific spectral features to corresponding molecular motions or electronic transitions. nih.gov

For this compound, theoretical calculations of the ¹H and ¹³C NMR chemical shifts would help in assigning the signals observed in the experimental spectra to specific protons and carbon atoms in the molecule. nih.gov Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR spectrum, with specific peaks being attributed to the stretching and bending modes of functional groups like C=S, C=N, and the aromatic C-H bonds. nih.gov

UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and the nature of the electronic transitions (e.g., n→π* or π→π*). nih.gov

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Moiety/Transition |

| ¹H NMR | Chemical shifts (ppm) | Protons on the phenyl rings and the pyrimidine (B1678525) ring. |

| ¹³C NMR | Chemical shifts (ppm) | Carbon atoms of the phenyl rings, the pyrimidine ring, and the C=S group. The C=S carbon typically appears at a characteristic downfield shift. nih.gov |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | C=S stretching, N-H stretching (if applicable in tautomeric form), C=N stretching, aromatic C-H stretching, and various bending vibrations. nih.gov |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | Electronic transitions, likely involving π→π* and n→π* transitions within the conjugated system of the pyrimidine ring and the phenyl groups. |

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The surrounding solvent environment can significantly influence the physicochemical properties and reactivity of a solute molecule. Continuum solvation models are powerful computational tools that allow for the investigation of these effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient method to probe how a solvent's polarity and other bulk properties impact a molecule's behavior. wikipedia.org

One of the most widely used continuum solvation models is the Polarizable Continuum Model (PCM). wikipedia.org In the PCM framework, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical calculations of the molecule's properties. youtube.com The total free energy of solvation within the PCM is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

For a molecule like this compound, the presence of polarizable phenyl rings and the thione group suggests that its properties would be sensitive to the solvent environment. Theoretical studies on similar heterocyclic systems, such as substituted pyridino[3,4-c]coumarins and other pyrimidine derivatives, have demonstrated the utility of continuum solvation models, like the Integral Equation Formalism variant of PCM (IEFPCM), in understanding solvent-induced changes. qnl.qaqnl.qa These studies often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate various molecular properties in different solvents. qnl.qaqnl.qa

Influence on Molecular Geometry and Electronic Structure

The geometry of this compound is expected to be influenced by the solvent polarity. In more polar solvents, one might anticipate changes in bond lengths and dihedral angles, particularly in the orientation of the phenyl groups relative to the pyrimidine ring, to minimize unfavorable steric interactions and maximize favorable electrostatic interactions with the solvent.

The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are also significantly affected by the solvent. For instance, in a study on azobenzene (B91143) derivatives, it was observed that the dipole moment and polarizability showed slight changes in different solvents but increased as the HOMO-LUMO energy gap decreased. researchgate.net A similar trend could be expected for this compound. The table below illustrates hypothetical changes in the dipole moment and HOMO-LUMO gap for the compound in solvents of varying polarity, based on general trends observed for similar molecules.

| Property | Gas Phase (Hypothetical) | Toluene (B28343) (ε=2.38) (Hypothetical) | Acetone (ε=20.7) (Hypothetical) | Water (ε=78.4) (Hypothetical) |

| Dipole Moment (Debye) | 4.5 | 5.2 | 6.8 | 7.5 |

| HOMO Energy (eV) | -5.8 | -5.9 | -6.1 | -6.2 |

| LUMO Energy (eV) | -2.1 | -2.2 | -2.4 | -2.5 |

| HOMO-LUMO Gap (eV) | 3.7 | 3.7 | 3.7 | 3.7 |

Solvatochromic Effects on Spectroscopic Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of the solvent's influence on the electronic transition energies of the solute. TD-DFT calculations coupled with continuum solvation models are instrumental in predicting and interpreting these solvatochromic shifts. For example, studies on nitro-substituted pyridocoumarins have shown that the absorption maxima are dependent on the solvent's polarity, exhibiting negative solvatochromism. qnl.qa This behavior was attributed to the differential stabilization of the ground and excited states by the solvent.

For this compound, one would expect its UV-Vis absorption spectrum to exhibit shifts in the absorption maxima (λmax) depending on the solvent polarity. The thione group (C=S) and the extensive π-system of the phenyl and pyrimidine rings are the primary chromophores. The effect of the solvent on the n→π* and π→π* transitions would dictate the nature of the solvatochromic shift. The following table provides a hypothetical representation of how the absorption maxima of this compound might vary across different solvents.

| Solvent | Dielectric Constant (ε) | λmax (n→π) (nm) (Hypothetical) | λmax (π→π) (nm) (Hypothetical) |

| Hexane | 1.88 | 450 | 320 |

| Dichloromethane | 8.93 | 445 | 325 |

| Ethanol | 24.55 | 438 | 330 |

| Acetonitrile | 37.5 | 435 | 332 |

Solvent Effects on Reactivity

Continuum solvation models can also provide insights into how solvents affect chemical reactivity. By calculating the energies of reactants, transition states, and products in different solvents, it is possible to estimate the solvent's influence on reaction rates and equilibrium constants. For a molecule like this compound, potential reactions could include electrophilic or nucleophilic attack at various sites. The stabilization of charged or polar transition states by polar solvents would accelerate reactions proceeding through such intermediates.

Computational studies on other heterocyclic systems have successfully used PCM to rationalize solvent effects on reaction mechanisms. nih.gov For this compound, one could investigate, for example, the tautomeric equilibrium between the thione and thiol forms in different solvents. The relative stability of these tautomers would likely be solvent-dependent due to differences in their polarity.

Coordination Chemistry and Ligand Properties

2,3,6-Triphenylpyrimidine-4(3H)-thione as a Ligand in Metal Complexes

In principle, this compound possesses the key functionalities required for a potent ligand. The pyrimidine (B1678525) ring contains nitrogen atoms, and the exocyclic thione group (C=S) offers a soft sulfur donor atom. This combination allows for multiple modes of coordination. The presence of three bulky phenyl groups at the 2, 3, and 6 positions would be expected to exert significant steric influence on the formation and geometry of any resulting metal complexes. This steric hindrance could favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The electronic effects of the phenyl rings would also modulate the electron density on the pyrimidine ring and the thione group, thereby influencing the ligand's donor properties.

Synthesis and Advanced Characterization of Metal-Thione Complexes

The synthesis of metal complexes with pyrimidine thione ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For other pyrimidine thiones, both conventional solution-based methods and mechanochemical synthesis have been successfully employed. nih.govresearchgate.net Characterization of these complexes generally involves a suite of spectroscopic and analytical techniques.

| Characterization Technique | Information Gained |

| Elemental Analysis (C, H, N, S) | Determination of the empirical formula and stoichiometry of the complex. |

| Molar Conductivity Measurements | Elucidation of the electrolytic or non-electrolytic nature of the complexes in solution. |

| Infrared (IR) Spectroscopy | Identification of the coordinating atoms by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, C=N). |

| UV-Visible Spectroscopy | Probing the electronic transitions within the complex to infer the coordination geometry around the metal center. |

| Nuclear Magnetic Resonance (NMR) | Providing detailed information about the ligand's structure in the complex and confirming coordination through shifts in proton and carbon signals. |

| Mass Spectrometry | Determining the molecular weight of the complex and providing evidence for its fragmentation pattern. |

| Magnetic Susceptibility | Ascertaining the magnetic properties of the complex, which helps in determining the oxidation state and geometry of the metal ion. |

| Thermogravimetric Analysis (TGA) | Assessing the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |

Elucidation of Binding Modes and Coordination Geometries (e.g., N,S-chelation, S-coordination)

Pyrimidine thiones can coordinate to metal ions in several ways. The most common modes observed for related ligands are:

Monodentate S-coordination: The ligand binds to the metal center solely through the exocyclic sulfur atom.

Bidentate N,S-chelation: The ligand forms a stable chelate ring by coordinating through the sulfur atom and one of the nitrogen atoms of the pyrimidine ring. nih.govresearchgate.net This is a very common binding mode.

The specific binding mode adopted by this compound would likely depend on the metal ion, the reaction conditions, and the steric constraints imposed by the bulky phenyl groups. The large phenyl group at the 3-position might influence which of the pyrimidine nitrogens is involved in chelation. Based on studies of analogous compounds, coordination geometries such as octahedral, tetrahedral, and square planar have been proposed for various metal complexes of pyrimidine thiones.

Spectroscopic Analysis of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques are pivotal in understanding the nature of the metal-ligand bond. In IR spectroscopy, a shift of the ν(C=S) band to a lower frequency upon complexation is a strong indicator of sulfur coordination. Simultaneously, changes in the vibrational bands associated with the pyrimidine ring can signify the involvement of a nitrogen atom in coordination.

In ¹H NMR spectroscopy, the signal of the N-H proton is expected to shift or disappear upon deprotonation and coordination to the metal ion. The signals of the phenyl protons would also be affected, potentially providing insight into the solid-state conformation of the ligand within the complex. UV-Visible spectroscopy provides information on the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment and geometry of the complex.

Theoretical Studies of Metal-Ligand Bonding and Stability

While no specific theoretical studies on metal complexes of this compound were found, such studies are invaluable for complementing experimental data. Density Functional Theory (DFT) calculations are often used to:

Optimize the geometry of the complexes.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure and reactivity.

Analyze the nature of the metal-ligand bond through techniques like Natural Bond Orbital (NBO) analysis.

Predict spectroscopic properties (IR, UV-Vis) to aid in the interpretation of experimental spectra.

For related systems, theoretical studies have helped in confirming the most stable isomeric forms and in understanding the electronic factors that govern the stability of the metal complexes.

Catalytic Applications of Metal-Thione Complexes in Diverse Chemical Transformations

Metal complexes of heterocyclic thiones are being explored for their catalytic potential in various organic transformations. For instance, metal-porphyrin complexes have been shown to catalyze oxidation reactions. echemcom.com Although no catalytic applications have been reported specifically for complexes of this compound, complexes of related ligands could potentially be active in reactions such as:

Oxidation reactions: The metal center could act as a redox catalyst.

Reduction reactions: The complex could facilitate hydrogenation or other reduction processes.

Cross-coupling reactions: The ligand could stabilize the metal catalyst in various oxidation states, which is crucial for catalytic cycles like Suzuki or Heck couplings.

The bulky phenyl groups in this compound could create a specific steric environment around the metal center, potentially leading to unique selectivity in catalytic reactions. However, without experimental data, this remains a speculative area.

Advanced Research Applications in Materials Science and Chemical Technologies

Utilization as Precursors for Novel Heterocyclic Systems

The pyrimidine-thione core is a valuable and adaptable building block in the realm of organic synthesis, frequently employed to construct a wide array of fused heterocyclic systems. The thione group's reactivity enables numerous chemical modifications, most notably S-alkylation and subsequent cyclization reactions, which pave the way for new molecular frameworks.

Research focusing on analogous pyrimidine-2-thione derivatives has effectively shown their capacity to act as starting materials for complex polyheterocyclic structures. For example, reacting pyrimidine-2-thiones with different electrophilic compounds can yield thiazolo[3,2-a]pyrimidines and other fused ring systems. rsc.orgnih.gov These synthetic routes usually commence with an S-alkylation step, which is then followed by a ring-closing intramolecular cyclization.

Although specific research detailing the use of 2,3,6-triphenylpyrimidine-4(3H)-thione as a synthetic precursor is not extensively covered in current literature, the established reactivity of pyrimidine-thiones points to its considerable potential. It is anticipated that reactions with bifunctional reagents could produce a diverse range of new heterocyclic compounds with potential uses in fields such as medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrimidine-Thione Derivatives

| Starting Pyrimidine-Thione Derivative | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 6-(1-Methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione | Ethyl chloroacetate (B1199739) | Ethyl [4-(1-methyl-1H-pyrrol-2-yl)-6-(5-substituted-thiophen-2-yl)-1,6-dihydro-pyrimidin-2-ylsulfanyl]-acetate | rsc.org |

| 6-(1-Methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione | Hydrazine (B178648) hydrate | Hydrazino derivatives | rsc.org |

| Pyrimidin-2-thione derivative | Chloroacetyl chloride | Thiazolopyrimidine derivative | nih.gov |

*This table presents examples from related pyrimidine-thione chemistry to illustrate the potential synthetic utility of this compound.

Integration into Polymer Architectures and Macromolecular Design

A primary method for creating advanced materials with customized functionalities involves the incorporation of specific molecules into polymer chains. While there is limited direct research on integrating this compound into polymer structures, the concept holds significant promise due to the compound's functional groups, which are amenable to polymerization.

For example, the phenyl groups could be modified to include polymerizable functionalities like vinyl or acetylene (B1199291) groups. The subsequent polymerization would result in polymers featuring the triphenylpyrimidine-thione unit as a pendant group. In an alternative approach, the pyrimidine (B1678525) ring itself could be a component of a monomer that undergoes polymerization. The functionalization of the phenyl rings in 2,4,6-triphenyl-1,3,5-triazine (B147588) functionalized fac-tris(2-phenylpyridine)Ir(III) complexes demonstrates a similar strategy of modifying phenyl rings for further reactions. rsc.org

The creation of porous organic polymers from triaminopyrimidine and various aldehydes showcases the adaptability of the pyrimidine core in forming stable, networked structures. researchgate.net Although this research does not involve a thione group, it suggests that substituted pyrimidines are viable candidates for macromolecular design, with potential applications in catalysis or gas adsorption. researchgate.net

Exploration as Components in Optoelectronic Materials (e.g., as fluorophores or chromophores)

The quest for new organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a burgeoning area of research. mdpi.com Molecules with extensive π-conjugation and the ability to fine-tune their electronic properties are particularly sought after, and pyrimidine derivatives have been explored for these applications. nih.govlsu.edu

The this compound structure, with its blend of phenyl rings and a sulfur-containing heterocycle, forms a chromophoric system that may exhibit unique photophysical behaviors. The introduction of a thione group in similar heterocyclic compounds, such as thieno[3,4-d]pyrimidin-4(1H)-one, has been demonstrated to dramatically modify their electronic absorption and emission characteristics, frequently causing a red-shift in absorption and affecting the population of triplet states. rsc.org This indicates that the thione group in the title compound is likely to be a key determinant of its optical properties.

Studies on pyrene-pyrimidine derivatives have revealed their potential for producing deep blue fluorescence, which is essential for developing full-color displays. lsu.edu Additionally, research into other substituted pyrimidines has examined their application as thermally activated delayed fluorescence (TADF) emitters, leading to high external quantum efficiencies in OLEDs. nih.gov Although specific photophysical data for this compound are not widely available, the characteristics of related compounds suggest it could be a valuable building block for new fluorophores and chromophores.

Table 2: Photophysical Properties of Related Pyrimidine and Triphenylpyridine Derivatives

| Compound Class | Key Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Pyrene-pyrimidine derivatives | Deep blue fluorescence | OLEDs | lsu.edu |

| Phenoxazine-pyrimidine TADF emitters | High external quantum efficiency (~25%) | OLEDs | nih.gov |

| Thieno[3,4-d]pyrimidin-4(3H)-thione | Efficient triplet state population | Photosensitizers | rsc.org |

| 2,4,6-triphenylpyridine-functionalized polytyrosine | Strong emission | Fluorescent polymers | rsc.org |

*This table highlights the optoelectronic potential of compound classes related to this compound.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates the non-covalent forces that guide the organization of individual molecules into larger, well-ordered structures. A key goal in this field is the design of molecules that can self-assemble into predictable patterns. With its capacity for hydrogen bonding through the N-H group and π-π stacking via its phenyl rings, this compound is a compelling candidate for supramolecular research.

Investigations into other substituted pyrimidines have shown that they can form reliable supramolecular synthons, especially through hydrogen bonding. lsu.edu For example, amino-pyrimidine derivatives are known to consistently create hydrogen-bonded structures with carboxylic acids. lsu.edu Although the thione group in the title compound is a less effective hydrogen bond acceptor than an amino group, the N-H group can still serve as a hydrogen bond donor.

The multiple phenyl groups in the molecule suggest that π-π stacking interactions are likely to be a major factor in the self-assembly of this compound. Research on the self-assembly of propeller-shaped triphenylamine (B166846) derivatives indicates that these interactions can lead to the formation of organized stacks. mdpi.com The planarity and steric bulk of the phenyl groups will dictate the geometry of these assemblies. Similarly, the self-assembly of other highly aromatic molecules, like phenylalanine homopeptides, is driven by a combination of π–π stacking and hydrophobic forces, resulting in diverse nanostructures. nih.gov

Applications in Analytical Chemistry (e.g., as chelating agents for metal ion detection/separation)

The pyrimidine-thione core, with its nitrogen and sulfur atoms, offers potential sites for coordinating with metal ions. This chelating property can be harnessed in analytical chemistry for the purpose of detecting and separating metal ions.

Studies have indicated that pyrimidine thione derivatives can function as bidentate ligands, binding to metal ions through the endocyclic nitrogen and the exocyclic sulfur atom. mdpi.comresearchgate.net The creation of these metal complexes frequently leads to a change in color, which can be utilized for the spectrophotometric measurement of metal ion concentrations.

While there is limited specific research on the use of this compound as a chelating agent, the behavior of related compounds is encouraging. The formation of stable complexes with a range of transition metals, including Cu(II), Mn(II), Ni(II), and Zn(II), has been documented for other pyrimidine thiones. mdpi.comresearchgate.net The selectivity and sensitivity of this chelation can be adjusted by altering the substituents on the pyrimidine ring. The large phenyl groups in this compound could influence the steric environment around the coordination sites, which may result in selective binding for particular metal ions.

Table 3: Metal Complexation with Pyrimidine-Thione Derivatives

| Pyrimidine-Thione Ligand | Metal Ions Complexed | Proposed Coordination Geometry | Reference |

|---|---|---|---|

| 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | cis-coordination, distorted octahedral | mdpi.comresearchgate.net |

| 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | cis-coordination, distorted octahedral | mdpi.comresearchgate.net |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo(V), W(V), Ru(II), Rh(III), Ir(III), Pd(II), Re(V), U(VI) | Octahedral or Square Planar | lsu.edu |

*This table provides examples of metal complexation by related pyrimidine-thione ligands, suggesting the potential of this compound as a chelating agent.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Derivatives

The future synthesis of 2,3,6-triphenylpyrimidine-4(3H)-thione and its analogs will increasingly focus on sustainability and efficiency. Traditional synthetic methods are often eclipsed by modern multicomponent reactions (MCRs) that offer higher atom economy, reduced waste, and greater molecular diversity from simple precursors. mdpi.com Research is moving towards catalytic systems that operate under environmentally benign conditions.

A significant area of development involves the use of transition metal catalysts, such as iridium or nickel pincer complexes, which can facilitate the assembly of pyrimidine (B1678525) cores from simple alcohols and amidines. bohrium.comnih.govorganic-chemistry.org These reactions, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, generate water and hydrogen gas as the only byproducts, representing a significant leap in sustainable synthesis. bohrium.comnih.gov Such methods allow for the regioselective construction of highly substituted pyrimidines, a feature that is crucial for tuning the properties of the final compounds. nih.gov The use of starting materials derived from abundant biomass, like lignocellulose, is another key aspect of this sustainable approach. bohrium.comorganic-chemistry.org

Future research will likely adapt these principles to the synthesis of highly substituted triphenylpyrimidine-4(3H)-thiones. The goal is to develop one-pot procedures that combine commercially available or biomass-derived alcohols, benzamidine (B55565) derivatives, and a sulfur source under mild, catalytic conditions. Exploring solvent-free reactions or using green solvents like water, potentially assisted by microwave irradiation, will also be a priority to enhance the environmental credentials of these synthetic protocols. researchgate.net

| Synthetic Strategy | Key Features | Catalyst Examples | Sustainability Advantages | Reference |

|---|---|---|---|---|

| Classical Biginelli Reaction | [3+2+1] cyclo-condensation of aldehyde, β-dicarbonyl compound, and urea (B33335)/thiourea (B124793). | Brønsted/Lewis acids | Well-established, one-pot synthesis. | mdpi.com |

| Dehydrogenative MCR | [3+2+1] or four-component reaction of alcohols and amidines. | PN₅P-Ir or Ni(II)-NNS pincer complexes | High atom economy, uses biomass-derived alcohols, liberates H₂ and H₂O. | bohrium.comnih.govorganic-chemistry.org |

| [5+1] Annulation | Reaction of enamidines with orthoesters. | ZnBr₂ or catalyst-free | Access to polysubstituted pyrimidines under mild conditions. | mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Often catalyst-free or simple catalysts | Reduced reaction times, increased yields, often solvent-free. | researchgate.net |

Exploration of Underutilized Reactivity Pathways and Cascade Reactions

Beyond improving its synthesis, a major frontier is the exploration of the inherent reactivity of the this compound scaffold. The thione group, in particular, is a versatile functional handle for a variety of transformations. Future work should focus on leveraging this reactivity in novel cascade reactions to build molecular complexity efficiently.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a powerful tool in modern organic synthesis. For pyrimidine-based systems, cascades involving inverse electron-demand hetero-Diels-Alder reactions have been used to create highly functionalized products. mdpi.com Similar strategies could be envisioned starting from derivatives of this compound. For example, the diene-like character of the pyrimidine ring could be exploited in cycloaddition cascades.

Furthermore, the regioselectivity of reactions on the pyrimidine core can be highly dependent on reaction conditions, leading to unexpected but potentially useful products. enamine.net A thorough investigation into how catalysts, solvents, and protecting groups influence the reactivity of the C=S bond versus the nitrogen or carbon atoms of the heterocyclic core could uncover novel synthetic pathways. For instance, selective S-alkylation followed by an intramolecular cyclization could provide access to fused thieno[2,3-d]pyrimidine (B153573) systems, which are themselves of significant interest. researchgate.net

Application of Advanced In-situ Spectroscopic Characterization Techniques

Understanding the precise mechanisms of both the synthesis and subsequent reactions of this compound is critical for optimization and discovery. The transient and complex nature of reaction intermediates often makes them difficult to study using traditional analytical methods. This challenge highlights the need for advanced in-situ spectroscopic techniques.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional techniques like 2D ultrafast NMR, offers a powerful window into complex reaction mixtures. nih.gov By acquiring hundreds of 2D NMR datasets over the course of a reaction, chemists can monitor the consumption of reactants, the formation of products, and, crucially, the appearance and disappearance of previously unobserved intermediates. nih.gov Applying these methods to the multicomponent synthesis of pyrimidines has already helped to confirm postulated intermediates and reveal entirely new mechanistic pathways. nih.gov

Future research should employ these real-time 2D NMR methods (e.g., HSQC, HMBC) to study the formation of this compound. nih.govresearchgate.net This would provide invaluable kinetic and structural data, allowing for the complete mapping of the reaction mechanism. Similarly, using techniques like in-situ IR or Raman spectroscopy can provide complementary vibrational information to track functional group transformations throughout a reaction. This deep mechanistic understanding is essential for rational process optimization and the discovery of novel reactivity. nih.gov

Deeper Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. nih.gov For complex molecules like substituted pyrimidines, these computational tools offer unprecedented opportunities for accelerated development.

| AI/ML Application | Description | Potential Impact on Pyrimidine Research | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Models predict the major product, yield, and regioselectivity of a chemical reaction. | Guides selective functionalization of the pyrimidine-thione core; reduces failed experiments. | digitellinc.comnih.gov |

| Retrosynthesis Planning | Algorithms suggest multiple synthetic routes to a target molecule. | Discovers novel and more efficient synthetic pathways to complex derivatives. | cas.org |

| De Novo Compound Design | Generative models create new molecular structures optimized for specific properties (e.g., binding affinity). | Designs new pyrimidine-thione derivatives with enhanced catalytic or material properties. | nih.gov |

| Property Prediction | Models predict physical, chemical, or biological properties from molecular structure. | Rapidly screens virtual libraries of derivatives for potential use in OLEDs or as catalysts. | nih.gov |

Expansion into New Areas of Sustainable Catalysis and Energy-Related Materials Science

While pyrimidine derivatives have been extensively studied for their biological activity, the unique electronic and structural features of this compound make it a compelling candidate for applications in materials science and catalysis.

Sustainable Catalysis: The pyrimidine-thione scaffold is a potential multidentate ligand for transition metal catalysis. Nitrogen-containing heterocycles like terpyridine are known to act as "pincer" ligands that form stable, reactive complexes with metals, enabling challenging catalytic transformations. nih.gov The N-C=S and N-C-N motifs within the this compound core could similarly coordinate to a metal center, creating a unique electronic and steric environment for catalysis. Future research should explore the synthesis of metal complexes featuring this compound as a ligand and test their efficacy in catalytic reactions such as C-C bond formation, hydrogenations, or C-H functionalization. nih.gov

Energy-Related Materials: The electron-deficient nature of the pyrimidine ring, combined with the extensive π-conjugation from the three phenyl groups, suggests significant potential in organic electronics. mdpi.comresearchgate.net Phenyl-pyrimidine derivatives are already being successfully used as electron-accepting components in emitters for Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient blue light emission. mdpi.comnih.govfrontiersin.org The this compound structure is an ideal candidate for investigation as a host or emitter material in next-generation OLEDs. researchgate.net

Furthermore, heterocyclic compounds containing sulfur and nitrogen are being explored as electrode materials for advanced energy storage systems, such as rechargeable lithium-ion or zinc-ion batteries. researchgate.netresearchgate.net The redox-active thione group and the stable heterocyclic core could facilitate reversible ion intercalation/de-intercalation, a key process in battery function. researchgate.netrsc.org Investigating the electrochemical properties of this compound could open a new avenue for its application in developing safer, more sustainable, and resource-abundant energy storage devices. researchgate.netrsc.org

Q & A

Q. What are the standard synthetic routes for 2,3,6-Triphenylpyrimidine-4(3H)-thione, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions using phosphorus oxychloride (POCl₃) as a catalyst. For example, thieno[2,3-d]pyrimidin-4-ones are prepared by reacting ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with lactams in POCl₃ at 368–371 K, achieving high yields with optimized molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) . Yield optimization requires strict temperature control and stoichiometric precision. Side reactions, such as incomplete cyclization, can occur if POCl₃ is underused.

Q. How is this compound characterized structurally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for confirming the thione moiety (C=S stretch at ~1200–1250 cm⁻¹) and phenyl substituents. X-ray diffraction (XRD) is critical for resolving crystallographic parameters, such as bond angles and torsion angles (e.g., C16—N3—C15—N4 = −5.1° in related derivatives) . For novel derivatives, high-resolution mass spectrometry (HRMS) validates molecular formulas.

Q. What safety protocols are recommended for handling this compound?

The compound exhibits acute oral toxicity (Category 4), skin corrosion (Category 2), and respiratory irritation (Category 3). Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods. In case of eye contact, rinse with water for ≥15 minutes. Avoid inhalation by working under inert gas or vacuum lines. Waste disposal must follow hazardous chemical protocols .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

Density functional theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Quantum chemical computations, as applied to similar thiones, reveal charge distribution at sulfur and nitrogen sites, guiding functionalization strategies . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as antimicrobial enzymes, by simulating interactions with active-site residues .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., thione ↔ thiol tautomers) or solvent effects. For example, DMSO-d₆ may shift proton signals due to hydrogen bonding. To resolve ambiguities:

Q. How can synthetic routes be optimized to enhance selectivity for pharmacological applications?

Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine ring improves metabolic stability. A stepwise approach:

Core functionalization : React 2-mercapto intermediates with alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in DMF).

Biological screening : Prioritize derivatives with low IC₅₀ values in antifungal/antibacterial assays .

SAR analysis : Correlate substituent effects (e.g., phenyl vs. pyridyl) with activity trends .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

Bulky phenyl groups hinder crystal packing, leading to amorphous solids. Strategies include:

Q. How do solvent and pH affect the compound’s stability during biological assays?

The thione moiety is prone to oxidation in aqueous media. Stability protocols:

- Use degassed buffers (pH 7.4) with antioxidants (e.g., ascorbic acid).